molecular formula C9H20N2O4 B14722901 heptylhydrazine;oxalic acid CAS No. 6340-32-5

heptylhydrazine;oxalic acid

Cat. No.: B14722901
CAS No.: 6340-32-5
M. Wt: 220.27 g/mol
InChI Key: TUSBMELKACZTJS-UHFFFAOYSA-N
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Description

Heptylhydrazine;oxalic acid is a compound formed by the combination of heptylhydrazine and oxalic acid Heptylhydrazine is an organic compound with the formula C7H18N2, while oxalic acid is a dicarboxylic acid with the formula C2H2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptylhydrazine can be synthesized through the reaction of heptanal with hydrazine hydrate under acidic conditions. The reaction typically involves refluxing the mixture for several hours to obtain heptylhydrazine. Oxalic acid can be synthesized through the oxidation of carbohydrates or by the reaction of carbon monoxide with sodium hydroxide followed by acidification .

Industrial Production Methods

In industrial settings, oxalic acid is often produced through the oxidation of carbohydrates using nitric acid or by the reaction of carbon monoxide with sodium hydroxide. Heptylhydrazine is typically produced through the reaction of heptanal with hydrazine hydrate under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Heptylhydrazine;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed depending on the desired product.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Heptane and ammonia.

    Substitution: Various heptylhydrazine and oxalic acid derivatives.

Mechanism of Action

The mechanism of action of heptylhydrazine;oxalic acid involves its interaction with various molecular targets and pathways. Oxalic acid acts as a chelating agent, binding to metal ions and forming stable complexes . Heptylhydrazine interacts with enzymes and proteins, potentially inhibiting their activity or altering their function . The combined effects of these interactions contribute to the compound’s overall biological and chemical activity.

Comparison with Similar Compounds

Heptylhydrazine;oxalic acid can be compared with other similar compounds, such as:

    Methylhydrazine;oxalic acid: Similar in structure but with a methyl group instead of a heptyl group.

    Ethylhydrazine;oxalic acid: Contains an ethyl group instead of a heptyl group.

    Propylhydrazine;oxalic acid: Contains a propyl group instead of a heptyl group.

Uniqueness

This compound is unique due to its longer heptyl chain, which can influence its chemical reactivity and biological interactions

Properties

CAS No.

6340-32-5

Molecular Formula

C9H20N2O4

Molecular Weight

220.27 g/mol

IUPAC Name

heptylhydrazine;oxalic acid

InChI

InChI=1S/C7H18N2.C2H2O4/c1-2-3-4-5-6-7-9-8;3-1(4)2(5)6/h9H,2-8H2,1H3;(H,3,4)(H,5,6)

InChI Key

TUSBMELKACZTJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCNN.C(=O)(C(=O)O)O

Origin of Product

United States

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